Cas no 1691826-05-7 (2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-9-amine)

2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-9-amine structure
1691826-05-7 structure
Product name:2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-9-amine
CAS No:1691826-05-7
MF:C11H14N4
MW:202.255661487579
CID:5893486
PubChem ID:136841448

2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-9-amine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-9-amine
    • 1691826-05-7
    • 2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine
    • EN300-1117901
    • Inchi: 1S/C11H14N4/c1-7-4-5-15-11(13-7)9-6-8(12)2-3-10(9)14-15/h2-3,6-7,13H,4-5,12H2,1H3
    • InChI Key: GAMROZIROZRHAZ-UHFFFAOYSA-N
    • SMILES: N12C(=C3C=C(C=CC3=N1)N)NC(C)CC2

Computed Properties

  • Exact Mass: 202.121846464g/mol
  • Monoisotopic Mass: 202.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.9Ų

2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-9-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1117901-0.05g
2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine
1691826-05-7 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1117901-1.0g
2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine
1691826-05-7
1g
$1442.0 2023-05-23
Enamine
EN300-1117901-0.5g
2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine
1691826-05-7 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1117901-2.5g
2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine
1691826-05-7 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1117901-5.0g
2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine
1691826-05-7
5g
$4184.0 2023-05-23
Enamine
EN300-1117901-10.0g
2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine
1691826-05-7
10g
$6205.0 2023-05-23
Enamine
EN300-1117901-0.25g
2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine
1691826-05-7 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1117901-0.1g
2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine
1691826-05-7 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1117901-10g
2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine
1691826-05-7 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1117901-1g
2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine
1691826-05-7 95%
1g
$1129.0 2023-10-27

Additional information on 2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-9-amine

Introduction to 2-methyl-1H,2H,3H,4H-pyrimido[1,2-bindazol-9-amine (CAS No. 1691826-05-7)

The compound 2-methyl-1H,2H,3H,4H-pyrimido[1,2-bindazol-9-amine (CAS No. 1691826-05-7) represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the pyrimido[1,2-bindazole] scaffold, a structural motif that has garnered considerable attention due to its unique biological activities and synthetic versatility. The presence of multiple nitrogen atoms in its core structure endows it with the ability to interact with various biological targets, making it a promising candidate for drug discovery and development.

One of the most compelling aspects of 2-methyl-1H,2H,3H,4H-pyrimido[1,2-bindazol-9-amine is its structural similarity to known bioactive molecules. The pyrimido[1,2-bindazole] core is a privileged scaffold that has been extensively explored in the design of kinase inhibitors, antiviral agents, and anticancer drugs. Recent studies have highlighted the importance of this scaffold in modulating enzyme activity and cellular signaling pathways. For instance, derivatives of pyrimido[1,2-bindazole] have shown inhibitory effects on Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases.

The amine functional group at the 9-position of the molecule is particularly noteworthy. This amine can serve as a hydrogen bond acceptor or participate in coordination interactions with metal ions or other biomolecules. In drug design, such functional groups are often critical for optimizing binding affinity and selectivity. The methyl substituent at the 2-position further contributes to the compound's structural complexity and may influence its pharmacokinetic properties. This substitution pattern is frequently employed in medicinal chemistry to modulate solubility, metabolic stability, and target interaction.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of pyrimido[1,2-bindazole]-derived compounds. Molecular docking studies have suggested that this compound may interact with proteins involved in cell proliferation and apoptosis. For example, preliminary computational models indicate potential binding to cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Such interactions could make 2-methyl-1H,2H,3H,4H-pyrimido[1,2-bindazol-9-amine a valuable tool for investigating the mechanisms of cancer cell growth and developing novel therapeutic strategies.

In vitro experiments have begun to validate these computational predictions. Initial assays have demonstrated that this compound exhibits inhibitory activity against certain kinases at micromolar concentrations. This level of potency is comparable to some commercially available kinase inhibitors used in clinical practice. Furthermore, the compound appears to exhibit selectivity over other kinases tested thus far, which is a desirable trait for minimizing side effects in therapeutic applications.

The synthesis of 2-methyl-1H,2H,3H,4H-pyrimido[1,2-bindazol-9-amine has been achieved through multi-step organic reactions involving cyclization and functional group transformations. The synthetic route has been optimized for high yield and purity using modern methodologies such as transition-metal-catalyzed cross-coupling reactions. These advances in synthetic chemistry have made it feasible to produce larger quantities of the compound for further biological evaluation.

One of the most exciting prospects for this compound lies in its potential as a lead molecule for drug development. Medicinal chemists are increasingly interested in designing molecules that can modulate multiple targets simultaneously—a strategy known as polypharmacology. The structural features of pyrimido[1,2-bindazole] derivatives make them well-suited for this approach. By modifying different parts of the molecule while retaining the core scaffold, 2-methyl-1H,2H,3H,4H-pyrimido[1 H , 2 H , 3 H , 4 H - py r i m i d o [ 1 , 2 - b i n d az ol - 9 - a m i n e could be engineered into a series of compounds with tailored biological profiles.

The pharmacological evaluation of this compound is ongoing but already shows promise. Preclinical studies are being conducted to assess its efficacy and safety profile in animal models. These studies aim to provide a clearer understanding of its therapeutic potential and to identify any potential liabilities before human trials can begin. Given the growing interest in kinase inhibitors for treating various diseases, py rim ido [ 1 , 2 - b i n d az ol - 9 - am ine derivatives like this one are likely to be closely watched by the pharmaceutical industry.

The broader significance of this research lies in its contribution to our understanding of heterocyclic chemistry and its applications in medicine. The pyrimido[1 , 2 - bindazole] scaffold exemplifies how structural modifications can lead to novel bioactivities and therapeutic opportunities . As more data becomes available, 1691826-05-7 will serve as an important reference point for researchers exploring similar chemical space . Its development underscores the importance o f interdisciplinary collaboration between chemists , biologists , an d pharmacologists i n advancing drug discovery efforts .

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD